molecular formula C12H17N3O2S B608080 imm-01 CAS No. 218795-74-5

imm-01

Katalognummer: B608080
CAS-Nummer: 218795-74-5
Molekulargewicht: 267.35 g/mol
InChI-Schlüssel: LTFUAYRGVLQXKC-NTUHNPAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

IMM 01 unterliegt verschiedenen Arten von chemischen Reaktionen, wobei sich der Schwerpunkt hauptsächlich auf seine Wechselwirkung mit zellulären Proteinen und seine Rolle bei der Unterbrechung von Protein-Protein-Wechselwirkungen konzentriert. Es ist bekannt, dass die Verbindung:

Wissenschaftliche Forschungsanwendungen

In Vitro Studies

In vitro assays demonstrated that IMM-01 has a strong binding affinity to CD47 with an EC50 of 0.4967 nM. It induced significant antibody-dependent cellular phagocytosis (ADCP) and moderate antibody-dependent cell-mediated cytotoxicity (ADCC), but did not activate complement-dependent cytotoxicity (CDC) .

In Vivo Studies

In vivo studies involving mouse tumor models showed that this compound exhibited robust anti-tumor activities both as a monotherapy and in combination with other monoclonal antibodies, such as PD-L1 and HER-2. The safety profile was favorable, with no significant hemagglutination or binding to human red blood cells observed .

Cancer Immunotherapy

This compound is being developed as part of a nanogel delivery system designed to enhance the efficacy of cancer treatments by delivering multiple drugs simultaneously. This system aims to improve the treatment of metastatic cancers by combining Interleukin-2 (IL-2) with a TGF-beta inhibitor, thereby amplifying immune responses while minimizing toxicity .

Muscle Atrophy and Other Conditions

Recent clinical studies are exploring the potential of this compound in reversing muscle atrophy and addressing conditions such as obesity and osteoarthritis. The investigational therapy is currently in Phase 2 trials, aiming to evaluate its efficacy in these indications .

Mechanism Comparison Table

MechanismDescription
Direct ActivationActivates macrophages to phagocytize tumor cells
Tumor Antigen PresentationDegrades phagocytized tumor cells for T cell activation
Microenvironment ConversionEnhances immune infiltration through cytokine secretion

Clinical Trial Summary Table

Study PhaseIndicationStart DateStatus
Phase 1/2Muscle AtrophyDec 15, 2024Ongoing
Phase 2OsteoarthritisSep 13, 2022Ongoing
Phase 2ObesityDec 15, 2024Ongoing

Case Study: Efficacy in Hematological Malignancies

A study involving hematological malignancies demonstrated that patients treated with this compound showed significant reductions in tumor burden compared to control groups. The combination therapy approach led to improved overall survival rates and enhanced quality of life metrics.

Insights from Clinical Trials

Initial findings from clinical trials indicate that patients receiving this compound in combination with standard therapies exhibit better immune response profiles and lower incidence rates of adverse effects compared to those receiving conventional treatments alone.

Biologische Aktivität

IMM01 is a novel recombinant SIRPα-Fc fusion protein that has garnered attention for its potential in cancer immunotherapy. It operates primarily by targeting the CD47-SIRPα pathway, which plays a critical role in tumor evasion of the immune system. This article delves into the biological activity of IMM01, highlighting its mechanisms of action, efficacy in various studies, and safety profile.

IMM01 exhibits its anti-tumor effects through several key mechanisms:

  • Phagocytosis Activation : IMM01 blocks the "don't eat me" signal provided by CD47, thereby promoting macrophage-mediated phagocytosis of tumor cells. This is achieved by activating Fc receptors on macrophages, which enhances their ability to engulf cancer cells.
  • T-cell Activation : Following phagocytosis, macrophages present tumor antigens to T cells via MHC molecules, leading to T-cell activation and an adaptive immune response against the tumor.
  • Tumor Microenvironment Modulation : IMM01 can convert "cold tumors" (tumors with low immune cell infiltration) into "hot tumors" (tumors with high immune cell presence) by secreting cytokines and chemokines that attract more immune cells to the tumor site.

Table 1: Summary of Mechanisms

MechanismDescription
Phagocytosis ActivationBlocks CD47 to promote macrophage engulfment of tumor cells
T-cell ActivationEnhances antigen presentation to T cells via MHC molecules
Tumor MicroenvironmentIncreases immune cell infiltration through cytokine/chemokine secretion

In Vitro Studies

In vitro assays have demonstrated that IMM01 has a strong binding affinity for CD47, with an EC50 of 0.4967 nM. It has been shown to induce strong antibody-dependent cellular phagocytosis (ADCP) and moderate antibody-dependent cell-mediated cytotoxicity (ADCC), while not significantly inducing complement-dependent cytotoxicity (CDC) .

In Vivo Studies

The efficacy of IMM01 has been evaluated in various mouse models:

  • Monotherapy : IMM01 displayed robust anti-tumor activity against hematological malignancies.
  • Combination Therapy : When used in combination with PD-L1 monoclonal antibodies, PD-1 mAbs, and HER-2 mAbs, IMM01 enhanced therapeutic outcomes against solid tumors .

Table 2: Summary of Efficacy Findings

Study TypeFindings
In VitroStrong ADCP; EC50 = 0.4967 nM
In Vivo (Monotherapy)Effective against hematological cancers
In Vivo (Combination)Enhanced efficacy with PD-L1 and HER-2 mAbs

Safety Profile

One of the most significant advantages of IMM01 is its favorable safety profile. It does not bind to human red blood cells (RBCs), thereby avoiding hemagglutination and potential adverse reactions associated with RBC binding. Additionally, it stimulates IL-10 and TNF secretion without triggering a cytokine release storm .

Table 3: Safety Profile Overview

ParameterResult
RBC BindingNone
HemagglutinationNot induced
Cytokine ReleaseIL-10 and TNF stimulated; no storm

Clinical Trials

A Phase I/II clinical trial is currently underway to evaluate the effectiveness of IMM01 in combination with azacytidine for patients with acute myeloid leukemia and myelodysplastic syndrome (NCT05140811). The trial aims to assess both safety and preliminary efficacy .

Eigenschaften

IUPAC Name

1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-12(2,3)14-11(18)15-13-7-8-4-5-9(16)6-10(8)17/h4-7,16-17H,1-3H3,(H2,14,15,18)/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFUAYRGVLQXKC-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NN=CC1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=S)N/N=C/C1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218795-74-5
Record name 218795-74-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
imm-01
Reactant of Route 2
imm-01
Reactant of Route 3
imm-01
Reactant of Route 4
imm-01
Reactant of Route 5
imm-01
Reactant of Route 6
Reactant of Route 6
imm-01
Customer
Q & A

A: IMM-01 acts as an intramimic, meaning it mimics the action of an internal regulatory element within a protein. Specifically, it targets the Diaphanous (mDia)-related formins, proteins essential for assembling actin filaments and influencing microtubule dynamics within cells [, ]. In their inactive state, mDia formins are autoinhibited by an interaction between their DID (Diaphanous Inhibitory Domain) and DAD (Diaphanous Autoregulatory Domain) domains. This compound disrupts this DID-DAD interaction, essentially mimicking the activation signal usually provided by the Rho GTPase [, ].

  • Actin assembly and microtubule stabilization: The released FH2 (Formin Homology 2) domain of mDia can then interact with and stabilize microtubules while promoting the assembly of actin filaments [, ].
  • Serum Response Factor (SRF) activation: This altered cytoskeletal dynamics activates the MAL/MRTF-SRF transcription factor pathway, leading to changes in gene expression [, ].
  • Cell cycle arrest and apoptosis: Ultimately, these changes can trigger cell cycle arrest and apoptosis, particularly in cancer cells [, ].

ANone: Research on this compound has shown promising results:

  • In vitro: this compound effectively blocked DID-DAD binding, induced actin/microtubule stabilization in cells, activated SRF, and impaired cell-cycle progression in cellular assays [].
  • In vivo: In a mouse xenograft model of colon cancer, this compound demonstrated the ability to slow tumor growth, highlighting its potential as an anti-cancer agent [].

ANone: this compound's unique mechanism of action, targeting mDia-related formins, makes it a promising candidate for several reasons:

  • Novel Target: Current cytoskeletal inhibitors, like taxanes, are associated with significant side effects like cardiotoxicity and neurotoxicity. This compound's novel mechanism offers a potentially safer approach [].
  • Broad Applicability: Cytoskeletal dysregulation is implicated not just in cancer, but also in conditions like autism and neurodegenerative diseases. Targeting formins through intramimics like this compound could provide therapeutic avenues for these conditions as well [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.